1-(4-Ethylphenyl)-2-methylpropan-1-one
Overview
Description
1-(4-Ethylphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C12H16O. It is a ketone derivative, specifically a substituted acetophenone, where the phenyl ring is substituted with an ethyl group at the para position and a methyl group at the alpha position relative to the carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Ethylphenyl)-2-methylpropan-1-one can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of 4-ethylacetophenone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield secondary alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Ethylbenzoic acid or 4-ethylbenzophenone.
Reduction: 1-(4-Ethylphenyl)-2-methylpropan-1-ol.
Substitution: 4-Ethyl-2-nitroacetophenone, 4-Ethyl-2-sulfonylacetophenone, 4-Ethyl-2-chloroacetophenone.
Scientific Research Applications
1-(4-Ethylphenyl)-2-methylpropan-1-one has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-2-methylpropan-1-one depends on its specific application. In chemical reactions, the carbonyl group acts as an electrophile, facilitating nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
Comparison with Similar Compounds
1-(4-Ethylphenyl)-2-methylpropan-1-one can be compared with other similar compounds such as:
1-(4-Methylphenyl)-2-methylpropan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Ethylphenyl)-2-ethylpropan-1-one: Similar structure but with an additional ethyl group at the alpha position.
1-(4-Ethylphenyl)-2-phenylpropan-1-one: Similar structure but with a phenyl group at the alpha position.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents.
Properties
IUPAC Name |
1-(4-ethylphenyl)-2-methylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-10-5-7-11(8-6-10)12(13)9(2)3/h5-9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZXPKYGNCVADM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68857-86-3 | |
Record name | 1-(4-ethylphenyl)-2-methylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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